molecular formula C8H15NO4 B8545733 Methyl 3-[(2,3-dihydroxypropyl)amino]but-2-enoate CAS No. 90141-05-2

Methyl 3-[(2,3-dihydroxypropyl)amino]but-2-enoate

Cat. No. B8545733
Key on ui cas rn: 90141-05-2
M. Wt: 189.21 g/mol
InChI Key: ABSNYXWIUJYKSQ-UHFFFAOYSA-N
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Patent
US04435400

Procedure details

To 5.0 g (0.051 m) methyl 2-butynoate in 25 ml absolute ethanol was added 5.0 g (0.055 m) 2,3-dihydroxypropylamine. This solution was heated at 75°-80° for 18 hours and the solvent was then removed at reduced pressure. The residue oil was chromatographed on silica gel, eluting with 10% methanol/chloroform to afford the desired product as a white solid, m.p. 109°-111°. The yield was 5.6 g (59%). ##STR5##
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]#[C:3][CH3:4].[OH:8][CH:9]([CH2:12][OH:13])[CH2:10][NH2:11]>C(O)C>[OH:8][CH:9]([CH2:12][OH:13])[CH2:10][NH:11][C:3]([CH3:4])=[CH:2][C:1]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C#CC)(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
OC(CN)CO
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was heated at 75°-80° for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent was then removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue oil was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 10% methanol/chloroform

Outcomes

Product
Name
Type
product
Smiles
OC(CNC(=CC(=O)OC)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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